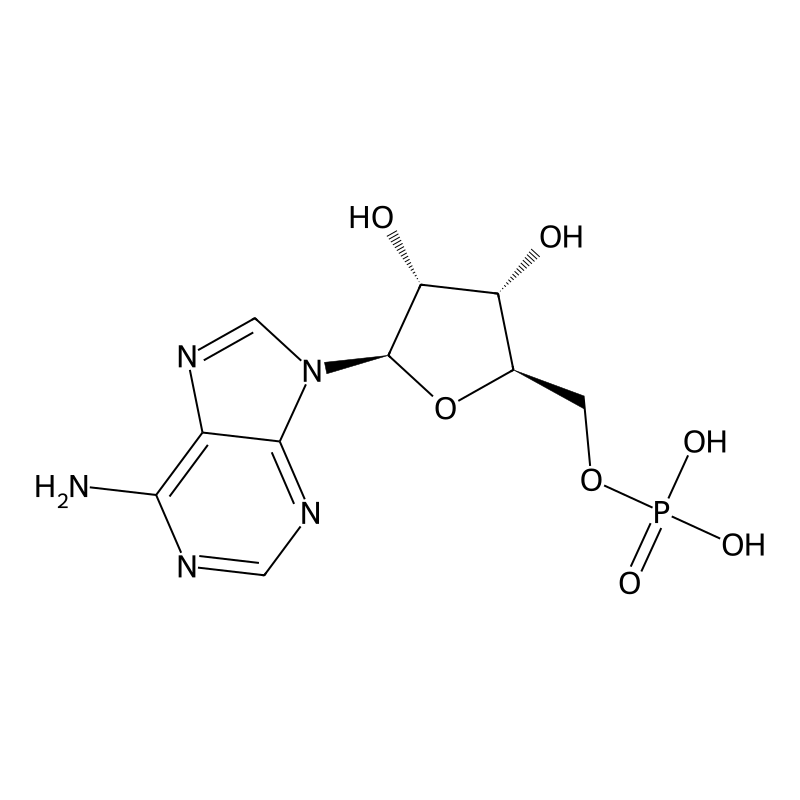

Adenosine Monophosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

READILY SOL IN BOILING WATER

SOL IN 10% HCL

INSOL IN ALCOHOL

10 mg/mL at 20 °C

Synonyms

Canonical SMILES

Isomeric SMILES

AMPK Signaling and Research Applications

AMP's role is defined by its regulation of AMPK, a heterotrimeric complex. AMPK activation occurs through multiple mechanisms in response to low energy status [1] [2].

AMPK activation pathway in cellular energy stress response.

Researchers use pharmacological agents like AICAR (converted to ZMP, an AMP mimetic) and the diabetic drug metformin to experimentally activate AMPK and study its effects [1]. Experimental focus includes identifying downstream targets like AS160, involved in stimulating glucose transporter GLUT4 translocation to the plasma membrane [1].

Therapeutic Target Potential

AMPK serves as a potential therapeutic target for diseases involving metabolic dysregulation [1] [2]. The table below outlines key therapeutic areas and AMPK-activating interventions.

| Therapeutic Area | Rationale for AMPK Activation | Known AMPK Activators |

|---|---|---|

| Type 2 Diabetes & Obesity | Increases glucose uptake in muscle; enhances insulin sensitivity; promotes fatty acid oxidation [1]. | Metformin, Thiazolidinediones [1]. |

| Cancer | Inhibits anabolic processes that support tumor growth; modulates metabolic pathways [2]. | Under investigation. |

References

adenosine monophosphate biosynthesis pathways

Core Biosynthesis Pathways of AMP

AMP is produced through two primary cellular pathways: de novo synthesis (building the purine ring from simple precursors) and salvage pathways (recycling pre-existing bases). The table below summarizes their key characteristics.

| Pathway | Description | Key Enzymes & Intermediates | Cellular Location |

|---|

| De Novo Synthesis [1] | Builds the purine ring structure from simple precursors onto a ribose-phosphate backbone. A two-step process from inosine monophosphate (IMP). | From IMP:

- Adenylosuccinate synthase: Catalyzes IMP + L-aspartate + GTP → Adenylosuccinate + GDP + Pi.

- Adenylosuccinate lyase: Catalyzes Adenylosuccinate → AMP + Fumarate. [1] | Cytosol [1] | | Salvage & Interconversion [2] [3] | Recycles adenine or adenosine from RNA breakdown or other processes to re-form AMP. Also involves interconversion with other adenine nucleotides. | From Adenine: Adenine phosphoribosyltransferase (APRT). From Adenosine: Adenosine kinase (ATP-dependent). From ADP/ATP:

- Myokinase/Adenylate kinase: 2 ADP ⇌ ATP + AMP [2]

- Hydrolysis: ADP + H₂O → AMP + Pi [2] | Various | | RNA Degradation [2] | A source of pre-formed nucleoside monophosphates, including AMP, through the breakdown of RNA. | Ribonucleases | Various |

Key Regulatory Mechanisms

AMP levels and its conversion to other molecules are tightly controlled by several key mechanisms.

- AMP-Activated Protein Kinase (AMPK): AMPK is a critical cellular energy sensor. It is allosterically activated by increases in the AMP:ATP ratio. Upon binding AMP, AMPK activates catabolic pathways to generate more ATP and inhibits anabolic pathways that consume ATP, thus playing a central role in metabolic homeostasis [2] [4].

- Conversion to Inosine Monophosphate (IMP): AMP can be deaminated to form IMP, a key branch point in purine metabolism. This reaction is catalyzed by the enzyme adenosine monophosphate deaminase (AMPD1) [5].

- Conversion to Cyclic AMP (cAMP): AMP is the precursor for the crucial second messenger, cyclic AMP (cAMP). The enzyme adenylyl cyclase converts ATP to cAMP, which is then degraded back to 5'-AMP by enzymes called phosphodiesterases (PDEs) [6] [7]. This pathway is a major regulator of numerous physiological processes.

Experimental Approaches and Protocols

To study these pathways, researchers employ a range of molecular and cellular biology techniques.

- Cloning and Characterizing Biosynthetic Genes

- Objective: Isolate and sequence genes encoding key enzymes in AMP biosynthesis (e.g.,

AMPD1). - Protocol:

- RNA Extraction: Isolate total RNA from the tissue of interest (e.g., muscle tissue) [5].

- cDNA Synthesis: Perform reverse transcription to generate cDNA [5].

- PCR Amplification: Design primers based on known sequences and use PCR to amplify the open reading frame (ORF) of the target gene [5].

- Cloning and Sequencing: Purify the PCR product, ligate it into a plasmid vector (e.g., pMD19-T), and transform into bacteria. Sequence the cloned insert to confirm its identity [5].

- Objective: Isolate and sequence genes encoding key enzymes in AMP biosynthesis (e.g.,

- Investigating Pathway Regulation with Inhibitors/Activators

- Objective: Determine how a specific gene (e.g.,

AMPD1) influences AMP metabolism and downstream pathways. - Protocol:

- In Vivo/In Vitro Inhibition: Use specific inhibitors (e.g., small interfering RNAs - siRNAs) to knock down the expression of the target gene in live animal models or in cultured cells [5].

- Measure Metabolites: Quantify the levels of relevant metabolites (e.g., IMP, AMP) in control and treated groups using techniques like HPLC or mass spectrometry [5].

- Analyze Downstream Signaling: Examine the effect on related signaling pathways (e.g., AMPK-mTOR) by measuring the phosphorylation states of key proteins via Western blotting [5].

- Objective: Determine how a specific gene (e.g.,

- Studying the cAMP Pathway

- Objective: Analyze the role of the cAMP signaling pathway in a biological process.

- Protocol:

- Mutant Generation: Create mutant lines (e.g., via insertional mutagenesis) for genes involved in cAMP signaling [8].

- Phenotypic Analysis: Under specific stress conditions (e.g., nitrogen deprivation), compare phenotypes (e.g., lipid accumulation) between mutants and wild-type strains [8].

- Gene Expression: Use quantitative real-time PCR (qPCR) to analyze the expression levels of the mutated genes and their downstream targets [8].

AMPK Activation Pathway

The following diagram illustrates how AMP acts as a central metabolic regulator through AMPK.

This diagram outlines the core regulatory loop where AMPK activation by a low energy state promotes energy-generating processes and suppresses energy-consuming ones to restore ATP levels [2] [4].

Research Applications and Drug Targeting

Understanding AMP biosynthesis and signaling offers significant potential for therapeutic intervention.

- AMPD1 as a Target for Meat Quality: In aquaculture and animal husbandry,

AMPD1is a key gene studied to understand the formation of inosine monophosphate (IMP), a major compound contributing to umami flavor in meat [5]. - AMPK as a Pharmacological Target: AMPK is a prime target for metabolic diseases. Activators can be classified as:

- Direct Activators: Small molecules like A-769662 and 991 that bind to AMPK itself [4].

- Indirect Activators: Compounds that create an energy deficit, leading to a rise in AMP and subsequent AMPK activation. These include:

- cAMP Pathway Therapeutics: The cAMP pathway is targeted by drugs that modulate its degradation.

- Phosphodiesterase (PDE) Inhibitors: Drugs like Caffeine, Theophylline, and Cilostazol inhibit PDE, preventing the breakdown of cAMP and thus prolonging its signaling effects. This is relevant for conditions like asthma, inflammation, and vascular diseases [6].

References

- 1. De novo synthesis of AMP [reactome.org]

- 2. This compound [en.wikipedia.org]

- 3. Adenosine phosphate: Uses, Interactions, Mechanism of ... [go.drugbank.com]

- 4. This compound activated protein kinase ... [frontiersin.org]

- 5. Molecular characterization of this compound ... [pmc.ncbi.nlm.nih.gov]

- 6. Biochemistry, cAMP - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 7. Overview of Cyclic this compound [creative-proteomics.com]

- 8. Cyclic this compound signal pathway is ... [link.springer.com]

Experimental Protocols for AMPD Activity

The following methodology is adapted from a recent study that characterized the Neandertal variant of AMPD1 and can be applied to measure enzyme activity from purified proteins or tissue extracts [1].

- Assay Principle: The activity is measured by coupling the AMPD reaction to a second enzyme, IMP dehydrogenase (IMPDH). IMPDH catalyzes the oxidation of IMP to xanthosine monophosphate (XMP), which reduces NAD+ to NADH. The increase in NADH concentration is monitored by a rise in absorbance at 340 nm, providing a real-time measure of AMPD activity [1].

- Required Reagents:

- Reaction Buffer: Tris-HCl or another suitable buffer.

- Substrate: Adenosine monophosphate (AMP).

- Cofactor: Oxidized nicotinamide adenine dinucleotide (NAD+).

- Coupling Enzyme: IMP dehydrogenase (IMPDH).

- Test Sample: Purified AMPD protein or a clarified tissue homogenate (e.g., from muscle).

- Procedure Outline:

- Prepare the reaction mixture containing buffer, AMP, NAD+, and IMPDH.

- Initiate the reaction by adding the enzyme sample.

- Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

- Calculate the enzyme activity based on the rate of NADH production, using its molar extinction coefficient.

- Data Analysis: The study found that AMP deaminase kinetics were best fit by a substrate inhibition model. You can determine the apparent Vmax and Km by fitting the initial velocity data at varying AMP concentrations to an appropriate kinetic model [1].

- Technical Notes: For tissue extracts, ensure rapid processing and quenching of samples to preserve native nucleotide levels and prevent ATP degradation. Using clarified homogenates (e.g., via centrifugation) is crucial to avoid interference [2].

AMP Deaminase Isoforms and Clinical Relevance

The AMP deamination reaction is carried out by a small family of tissue-specific enzymes. Understanding the different isoforms is key to appreciating their distinct physiological and pathological roles.

| Isoform | Gene | Primary Tissue Expression | Noted Functions & Clinical Associations |

|---|---|---|---|

| AMPD1 | AMPD1 | Skeletal muscle (fast-twitch fibers) [3] [1] | Energy maintenance during muscle contraction; variants linked to altered lipid metabolism and BMI in CAD patients with diabetes [4] |

| AMPD2 | AMPD2 | Widespread, highest in brain [3] | Potential target for cancer therapy [5] |

| AMPD3 | AMPD3 | Heart, erythrocytes; also in skeletal muscle [3] [5] | Associated with erythrocyte membrane in RBCs; down-regulation linked to poor prognosis in head/neck cancer [5] |

Pathway and Experimental Workflow Visualization

The following diagram illustrates the central role of AMP deamination in the purine nucleotide cycle and its connection to energy metabolism, integrating the core reaction and related pathways.

The diagram illustrates the central role of AMP deamination in the purine nucleotide cycle and its connection to energy metabolism.

The experimental workflow for determining AMPD enzyme kinetics, based on the coupled assay described, is summarized below.

This workflow outlines the key steps for determining AMPD enzyme kinetics using a coupled spectrophotometric assay.

Key Insights for Research and Drug Development

- Structural Considerations: The K287I mutation disrupts a conserved salt bridge with D361 at the dimer interface, providing a structural explanation for the observed reduction in activity [1].

- Metabolic Context: Cellular ATP levels are a poor indicator of mitochondrial bioenergetics alone. The AMPD reaction is part of a slower cycle that regulates the overall size of the adenine nucleotide pool, which is critical for interpreting metabolic data [2].

- Therapeutic Targeting: The isoform-specific expression and distinct roles of AMPD enzymes make them interesting targets. For instance, AMPD3 was identified as a potential tumor suppressor in head and neck squamous cell carcinoma (HNSCC), where its down-regulation was correlated with advanced disease stages and poorer survival [5].

References

- 1. Muscle AMP deaminase activity was lower in Neandertals ... [nature.com]

- 2. Cellular ATP levels alone do not reliably reflect overall ... [oaepublish.com]

- 3. Role of the HPRG Component of Striated Muscle AMP ... [mdpi.com]

- 4. Association of Genetically Predicted Activity of AMP ... [mdpi.com]

- 5. Down-regulation of AMPD3 Is Associated With Poor ... [pmc.ncbi.nlm.nih.gov]

AMP as a Monomer for RNA and a Metabolic Intermediate

As a nucleotide, AMP's primary structural role is as one of the four monomeric units in RNA. Its molecular structure consists of three key components, as detailed in [1] and [2]:

| Component | Description |

|---|---|

| Adenine | A nitrogenous base (purine) [2]. |

| Ribose | A pentose sugar [1] [2]. |

| Phosphate Group | A single phosphate esterified to the 5' carbon of the ribose sugar [1] [2]. |

AMP is centrally positioned in cellular energy metabolism. It is produced from the hydrolysis of ATP and ADP and can be regenerated back to ATP to maintain energy homeostasis [1] [3]. The interconversion of adenine nucleotides is a fundamental metabolic cycle, as shown in the following diagram.

Diagram 1: Metabolic interconversions between ATP, ADP, and AMP, highlighting AMP's role in energy balance [1] [3].

When RNA is broken down by living systems, nucleoside monophosphates, including AMP, are released [1].

Signaling Roles: cAMP and AMPK Pathways

Beyond its structural role, AMP and its derivative, cyclic AMP (cAMP), are vital signaling molecules.

Cyclic AMP (cAMP) as a Second Messenger

cAMP is synthesized from ATP by the enzyme adenylate cyclase (AC), a process typically regulated by hormones like adrenaline or glucagon binding to G-protein-coupled receptors [4]. Its degradation to AMP is catalyzed by phosphodiesterases (PDEs) [5] [4]. The cAMP signaling pathway can be visualized as follows:

Diagram 2: The cAMP second messenger pathway, from hormone signal to cellular response via PKA activation [5] [4].

The primary intracellular target of cAMP is protein kinase A (PKA). cAMP binding causes the dissociation of PKA's regulatory and catalytic subunits, activating the kinase [4]. Active PKA catalytic subunits then phosphorylate numerous substrate proteins, including transcription factors like CREB, to evoke cellular responses such as altered gene transcription, growth, and differentiation [5] [4].

AMP-Activated Protein Kinase (AMPK) as an Energy Sensor

AMPK is a heterotrimeric complex with α (catalytic), β (scaffold), and γ (regulatory) subunits [6] [7]. The γ-subunit contains Bateman domains that bind AMP, ADP, and ATP, allowing the complex to sense the cellular AMP:ATP and ADP:ATP ratios [6] [7]. The structure and activation of AMPK are summarized below:

Diagram 3: AMPK is a heterotrimeric complex activated by AMP binding and phosphorylation on the α-subunit, functioning as a cellular energy sensor [6] [7] [8].

Once activated, AMPK works to restore energy balance by promoting catabolic pathways that generate ATP (e.g., glucose uptake, fatty acid oxidation) and inhibiting anabolic pathways that consume ATP (e.g., fatty acid, cholesterol, and protein synthesis) [6] [7] [9].

Experimental Analysis of AMP and Related Pathways

Research into these pathways relies on specific methodologies to detect key molecules and assess enzyme activity.

Methods for Detecting cAMP

The table below summarizes common techniques for cAMP detection, based on information from [5]:

| Method | Principle | Key Features |

|---|---|---|

| Radioimmunoassay (RIA) | Competitive binding between radiolabeled and unlabeled cAMP for a specific antibody [5]. | High sensitivity and specificity; involves radioactive materials [5]. |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Non-radiocompetitive immunoassay using an enzyme-labeled cAMP conjugate. Detection via colorimetric, fluorescent, or chemiluminescent substrates [5]. | Fast, effective, safer than RIA; sensitivity can be improved with acetylation or advanced substrates [5]. |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) e.g., LANCE cAMP assay | Homogeneous method measuring energy transfer between fluorophores bound to cAMP and an antibody. No washing steps required [5]. | Homogeneous (no separation needed); high sensitivity [5]. |

| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Physical separation of cAMP by liquid chromatography followed by mass spectrometry detection [5]. | High selectivity and sensitivity; combines separation and detection capabilities [5]. |

Methods for Detecting PKA Activity

Key methods for studying PKA include:

- Western Blot Analysis: Used to detect protein expression and the phosphorylation state of PKA and its substrates (e.g., p-CREB) using phospho-specific antibodies [5].

- Non-Radioactive Protein Kinase Assays: These kits often use biotinylated peptides and fluorescent or colorimetric detection to measure PKA activity safely and rapidly, avoiding the use of radioactive (^{32})P [5].

- HPLC-MS for PKA Activity: Can be used to separate and quantify phosphorylated and non-phosphorylated substrate peptides, providing a direct measure of kinase activity [5].

Methods for Studying AMPK Activation

AMPK activity is measured by:

- Monitoring Phosphorylation: Western blot analysis with antibodies specific for AMPK phosphorylated at Thr172 on the α-subunit is a standard method to assess activation [6] [7].

- Direct Activity Assays: Similar to PKA, kinase activity can be measured using kits that quantify the phosphorylation of a specific substrate [5].

- Genetic and Molecular Approaches: RT-PCR and Western blotting are used to measure the mRNA and protein expression levels of AMPK subunits, respectively [5].

Research and Therapeutic Implications

Dysregulation of cAMP and AMPK signaling is implicated in major diseases, making them attractive therapeutic targets.

- cAMP in Disease and Therapy: Altered cAMP signaling is linked to cancer, inflammation, cardiovascular diseases, and depression [5]. PDE inhibitors, which elevate cAMP levels, are used therapeutically (e.g., for erectile dysfunction and COPD). Research focuses on developing specific PDE inhibitors and direct activators of cAMP signaling [5].

- AMPK in Disease and Therapy: Reduced AMPK function is associated with metabolic disorders like type 2 diabetes, cancer, and cardiovascular and neurodegenerative diseases [6] [8]. AMPK activators are being investigated for therapeutic potential. The table below differentiates between major classes of activators, as detailed in [6] and [8]:

| Activator Class | Examples | Mechanism of Action |

|---|---|---|

| Indirect Activators | Metformin, Berberine, Resveratrol | Act as mild mitochondrial poisons, increasing the AMP:ATP ratio, which indirectly activates AMPK [6] [8]. |

| Direct Activators | A-769662, AICAR, Salicylate | Bind directly to AMPK subunits (e.g., A-769662 to the β-subunit ADaM site; AICAR is converted to an AMP mimic, ZMP, that binds the γ-subunit) to induce conformational activation and protect from dephosphorylation [6] [7] [8]. |

References

- 1. Adenosine monophosphate [en.wikipedia.org]

- 2. This compound - Terminology of Molecular ... [genscript.com]

- 3. This compound - an overview [sciencedirect.com]

- 4. Cyclic this compound [en.wikipedia.org]

- 5. The cyclic AMP signaling pathway: Exploring targets for ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound (AMP)-Activated Protein Kinase [pmc.ncbi.nlm.nih.gov]

- 7. AMP-activated protein kinase [en.wikipedia.org]

- 8. This compound activated protein kinase ... [frontiersin.org]

- 9. AMP-activated Protein Kinase - an overview [sciencedirect.com]

Structural Insights and Allosteric Regulation

The AMPK heterotrimer's activity is finely tuned through allosteric regulation and post-translational modifications.

- Activation Loop Phosphorylation: Full activation requires phosphorylation of Thr172 within the activation loop of the α-subunit. The primary upstream kinases are the tumor suppressor LKB1 and CaMKK2, which responds to calcium fluxes [1] [2].

- Nucleotide Binding: The γ-subunit contains binding sites for adenine nucleotides. A decrease in cellular energy status (increased AMP/ADP) promotes binding, inducing a conformational change that protects Thr172 from dephosphorylation and allosterically activates the kinase [1] [3].

- Allosteric Drug Site: A key regulatory pocket at the interface of the α and β subunits, known as the Allosteric Drug and Metabolite (ADaM) site, is targeted by pharmacological activators like A-769662 and MK-8722 [3].

This complex regulation is summarized in the following signaling pathway diagram:

AMPK activation integrates energy stress, calcium signals, and pharmacological stimuli [1] [3] [2].

Compartmentalized AMPK Signaling

AMPK does not function uniformly throughout the cell; its activity is spatially regulated in specific organelles, allowing for precise metabolic control [4].

- Lysosomes: Lysosomal AMPK is rapidly activated by mild metabolic stress like glucose deprivation, often involving a distinct regulatory complex [4].

- Mitochondria: Mitochondrial AMPK requires stronger stimuli for activation and is involved in regulating fatty acid oxidation and mitochondrial homeostasis [4].

- Nucleus: Nuclear AMPK activity can result from the shuttling of active kinase from the cytoplasm, where it phosphorylates transcription factors to regulate gene expression [4].

Advanced tools like the ExRai AMPKAR reporter have been developed to monitor these spatial dynamics, revealing that the upstream kinase LKB1 is critical for cytoplasmic AMPK activity but has a more variable role at lysosomes and mitochondria [4].

Experimental Approaches and Pharmacological Tools

Studying AMPK requires robust methods to measure its activity and inhibit its function.

Measuring AMPK Activity with ExRai AMPKAR

The Excitation-ratiometric AMPK Activity Reporter (ExRai AMPKAR) provides high-sensitivity, real-time monitoring of AMPK activity in living cells [4].

- Principle: The reporter contains a circularly permuted green fluorescent protein (cpEGFP) flanked by an AMPK substrate sequence and a phospho-binding domain (FHA1). Upon AMPK-mediated phosphorylation, a conformational change alters the fluorescence excitation spectrum [4].

- Protocol:

- Expression: Transfert cells with the ExRai AMPKAR plasmid, often using a viral delivery system for stable expression.

- Imaging: Use live-cell fluorescence microscopy with alternating excitation at 400 nm and 480 nm, while collecting emission at ~510 nm.

- Stimulation & Inhibition: Treat cells with AMPK activators (e.g., 2-Deoxyglucose at 10-25 mM) or inhibitors (e.g., SBI-0206965 at 10-20 µM).

- Data Analysis: Calculate the excitation ratio (R = Emission@Ex480/Emisson@Ex400). An increase in R indicates AMPK activation [4].

- Subcellular Targeting: To measure organelle-specific activity, fuse the ExRai AMPKAR construct with localization sequences (e.g., LAMP1 for lysosomes, DAKAP1 for mitochondria) [4].

Key Pharmacological Tools

The table below compares major AMPK-targeting compounds used in research.

| Compound | Type | Mechanism of Action | Key Applications & Notes |

|---|---|---|---|

| Metformin | Indirect Activator | Mild mitochondrial complex I inhibitor, increases AMP/ATP ratio [1]. | First-line type 2 diabetes drug; mode of action may involve AMPK-independent pathways [1]. |

| A-769662 | Direct Activator | Binds to the ADaM site, allosterically activates and protects from dephosphorylation [3]. | Tool compound for studying AMPK activation; used in preclinical models [3]. |

| SBI-0206965 | Inhibitor | Originally identified as ULK1 inhibitor; potently inhibits AMPK in cells [3] [4]. | Useful for acute inhibition in cellular experiments; note potential off-target effects [3]. |

| BAY-3827 | Inhibitor | Binds kinase domain, stabilizes inactive state via disulfide bridge [3]. | Potent and selective next-generation inhibitor; tool for probing AMPK-dependent processes [3]. |

Therapeutic Targeting and Disease Relevance

AMPK is a promising therapeutic target for several major diseases due to its central role in metabolism.

- Metabolic Disease: In the liver, activated AMPK inhibits lipid synthesis and promotes fatty acid oxidation, making it a compelling target for Metabolic dysfunction-associated steatotic liver disease (MASLD) [5]. It also improves glucose homeostasis, underpinning the effects of metformin [1].

- Cancer: AMPK's role in cancer is complex and context-dependent. It can act as a tumor suppressor by inhibiting the mTORC1 pathway and cell growth. Conversely, in established tumors, AMPK can promote cancer cell survival under metabolic stress, suggesting that inhibition could be a viable strategy in certain cancers [6].

- Integrated Signaling in Cancer: The interplay between AMPK and mTORC1 is a critical node in cancer cell metabolism. AMPK inhibits mTORC1 directly by phosphorylating Raptor and indirectly via the TSC1/TSC2 complex, thereby suppressing anabolic processes and stimulating catabolic processes like autophagy [1] [6].

The following diagram illustrates this key signaling axis:

AMPK inhibits mTORC1 to suppress anabolism and promotes autophagy, influencing cell growth and survival [1] [6].

References

- 1. The AMP-activated protein kinase (AMPK) signaling pathway ... [pmc.ncbi.nlm.nih.gov]

- 2. | Cell AMPK Technology Signaling Signaling [cellsignal.com]

- 3. Mechanism and cellular actions of the potent AMPK ... [pmc.ncbi.nlm.nih.gov]

- 4. Spatial regulation of AMPK signaling revealed by a ... [nature.com]

- 5. Research Progress on AMPK in the Pathogenesis and ... [frontiersin.org]

- 6. World Academy of Sciences Journal [spandidos-publications.com]

Comprehensive Technical Guide: Cyclic AMP (cAMP) Second Messenger System

Introduction to cAMP Signaling

The cyclic AMP (cAMP) second messenger system represents a fundamental intracellular signaling pathway that transduces extracellular signals into appropriate physiological responses within cells. Discovered by Earl Sutherland in 1958 [1], cAMP was the first identified second messenger and revolutionized our understanding of how hormones, neurotransmitters, and other extracellular cues regulate cellular functions without crossing the plasma membrane. This nucleotide derivative serves as a critical intermediary in numerous signal transduction pathways, regulating diverse cellular processes including metabolism, gene transcription, cell growth and differentiation, and protein expression [2]. The broad spectrum of cAMP-mediated functions, coupled with its ability to generate distinct, stimulus-specific cellular effects, makes this signaling pathway a continuing focus of research and therapeutic development.

The significance of cAMP signaling extends across multiple physiological systems, with demonstrated roles in endocrine function, cardiovascular regulation, neuronal signaling, and immune responses [2]. During disease development, complex intracellular signaling pathways regulate an intricate series of events, including resistance to external toxins, cytokine secretion, and pathological phenomena. The cAMP pathway has been implicated in numerous conditions, including inflammation, cancer, myocardial atrophy, asynodia, and depression [2], making it an attractive target for therapeutic intervention. Current FDA-approved drugs that target various components of the cAMP system include β-adrenergic receptor blockers for cardiovascular conditions, PDE3 inhibitors for acute heart failure, and PDE4 inhibitors for inflammatory conditions such as COPD and psoriatic arthritis [3].

Molecular Components of the cAMP Pathway

The cAMP signaling pathway consists of several core components that work in concert to transmit, amplify, and terminate signals in a highly regulated manner. The architecture of this system enables precise spatial and temporal control over downstream cellular responses, allowing for signal specificity despite using a common second messenger.

Signal Generation: The pathway initiates when extracellular first messengers (hormones, neurotransmitters, or other ligands) bind to specific G protein-coupled receptors (GPCRs) at the cell surface. These receptors are coupled to either stimulatory (Gs) or inhibitory (Gi) heterotrimeric G proteins. Upon ligand binding, Gs-protein-coupled receptors undergo conformational changes that activate Gs proteins, which in turn stimulate adenylyl cyclase (AC) enzymes [3]. Conversely, Gi-protein-coupled receptors inhibit AC activity through their corresponding G proteins, providing a balancing mechanism for cAMP regulation.

cAMP Synthesis and Degradation: Activated AC catalyzes the conversion of adenosine triphosphate (ATP) into cAMP and pyrophosphate. This synthesis is countered by the activity of phosphodiesterases (PDEs), a large superfamily of enzymes that hydrolyze cAMP into inactive 5'-AMP [2]. This balance between synthesis and degradation ensures that cAMP signals are transient and can be precisely controlled in terms of intensity, duration, and localization. The human genome encodes multiple AC and PDE isoforms with distinct tissue distributions and regulatory properties, contributing to the specificity of cAMP responses in different cellular contexts.

Downstream Effectors: cAMP exerts its intracellular effects primarily by binding to and activating several target proteins containing cyclic nucleotide-binding domains:

- Protein Kinase A (PKA): The primary mediator of cAMP effects, PKA is a tetrameric enzyme consisting of two regulatory and two catalytic subunits. cAMP binding to the regulatory subunits causes dissociation and activation of the catalytic subunits, which then phosphorylate numerous downstream targets on serine/threonine residues [4].

- Exchange Protein Activated by cAMP (EPAC): A guanine nucleotide exchange factor that activates the small GTPase Rap1 when bound to cAMP, EPAC represents an important PKA-independent pathway that influences processes such as cell adhesion, exocytosis, and gene expression [4].

- Cyclic Nucleotide-Gated (CNG) Ion Channels: These channels directly open in response to cAMP binding, permitting cation influx (particularly Ca²⁺) that further modulates various cellular processes [4].

The following diagram illustrates the core architecture of the cAMP signaling pathway and its key molecular components:

Figure 1: Core cAMP Signaling Pathway Architecture. illustrates the molecular components from signal reception at the membrane to downstream intracellular effects.

Detection Methods and Experimental Approaches

Research on cAMP signaling pathways requires detection at various levels, including the second messenger itself, key enzymes, and downstream effectors. Modern approaches have evolved from traditional biochemical assays to sophisticated real-time monitoring in living cells, enabling unprecedented spatial and temporal resolution.

cAMP Detection Techniques

The measurement of intracellular cAMP levels is fundamental to studying this signaling pathway. Several methods have been developed, each with distinct advantages and limitations:

Radioimmunoassay (RIA): Developed in the 1970s, RIA uses a competitive binding reaction between radioisotope-labeled cAMP and unlabeled cAMP from samples for specific antibodies. While characterized by high sensitivity, strong specificity, and low cost, this method raises concerns regarding experimental safety and environmental protection due to radioactive materials [2].

Enzyme-Linked Immunosorbent Assay (ELISA): This non-radioactive alternative is based on immuno-competitive binding technique using horseradish peroxidase (HRP)-labeled cAMP conjugates. The signal is typically generated through the reaction of HRP with tetramethylbenzidine and measured with a multifunctional microplate reader. Sensitivity can be improved through sample acetylation pretreatment, and newer fluorescent/chemiluminescent substrates further enhance detection limits [2].

FRET-Based Biosensors: Fluorescence Resonance Energy Transfer technology enables real-time monitoring of cAMP dynamics in living cells. Genetically encoded biosensors (e.g., CEPAC) display FRET between donor and acceptor fluorophores (e.g., mCerulean and mCitrine). When cAMP binds, conformational changes alter FRET efficiency, allowing kinetic measurements of cAMP fluctuations with high spatiotemporal resolution [1].

LANCE-cAMP Assay: This homogeneous time-resolved fluorescence resonance energy transfer method provides an alternative non-radioactive approach for determining cAMP levels in cell-based systems [2].

HPLC-MS Analysis: High performance liquid chromatography-mass spectrometry combines the separation power of chromatography with the sensitivity of mass spectrometry, allowing precise quantification of cAMP with rapid analysis and amenability to automation [2].

Detection of Downstream Components

Comprehensive analysis of cAMP signaling requires monitoring downstream effectors and their activation states:

PKA Detection: Methods include reverse transcription-polymerase chain reaction (RT-PCR) for mRNA expression, western blot analysis for protein expression using p-(Ser/Thr) PKA-specific antibodies, and non-radioactive activity assays that utilize biotin-streptavidin binding with fluorescent peptide substrates [2]. HPLC-MS can also measure PKA activity by separating and quantifying phosphorylated and non-phosphorylated substrate peptides.

CREB Phosphorylation Detection: As a key transcription factor downstream of PKA, CREB activation is typically monitored through phosphorylation at Ser133 using phospho-specific antibodies in western blotting or immunofluorescence. The phosphorylation status correlates with transcriptional activation of cAMP-responsive genes [2].

Table 1: Comparison of Major cAMP Detection Methodologies

| Method | Principle | Sensitivity | Throughput | Key Applications |

|---|---|---|---|---|

| Radioimmunoassay (RIA) | Competitive binding with radiolabeled cAMP | High (pmol) | Medium | Early biochemical studies, tissue extracts |

| ELISA | Enzyme-linked immunocompetitive binding | Moderate-high | High | Drug screening, cell population measurements |

| FRET Biosensors | Conformational changes alter energy transfer | Very high (single cell) | Medium | Real-time kinetics, subcellular compartmentalization |

| LANCE-cAMP | Time-resolved FRET | High | High | GPCR drug discovery, high-throughput screening |

| HPLC-MS | Chromatographic separation with mass detection | Very high (fmol) | Low-medium | Absolute quantification, validation studies |

Therapeutic Targeting and Drug Discovery

The cAMP signaling pathway represents a major therapeutic target across diverse disease areas, with current drugs targeting various components of this system and ongoing research exploring more selective modulation strategies.

Established Therapeutic Approaches

GPCR-Targeted Therapeutics: Many drugs act on G-protein coupled receptors that modulate cAMP levels. β-adrenergic receptor agonists like salbutamol and formoterol form the basis of bronchodilators for asthma treatment by increasing cAMP production [3]. Conversely, β-adrenergic receptor blockers are used for arrhythmias, congestive heart failure, glaucoma, and migraine prophylaxis [3].

Phosphodiesterase Inhibitors: Different PDE isoforms with distinct tissue distributions offer therapeutic targeting opportunities. PDE3 inhibitors (amrinone, milrinone, enoximone, cilostazol) are used for acute heart failure and intermittent claudication [3]. PDE4 inhibitors (apremilast, roflumilast, crisaborole) are approved for psoriatic arthritis, COPD, and atopic dermatitis [3]. The clinical utility of PDE4 inhibitors is limited by side effects including nausea and emesis, highlighting the need for more targeted approaches.

Emerging Therapeutic Strategies

Current research focuses on achieving pathway-specific modulation to reduce off-target effects:

EPAC-Targeted Compounds: Efforts are underway to develop small-molecule regulators of EPAC enzymes to achieve selective modulation of specific cAMP effector pathways independently of PKA. This approach may maintain therapeutic benefits while limiting side effects associated with broader cAMP elevation [3].

Compartmentalized cAMP Signaling: The development of drugs that target specific AC or PDE isoforms, or that influence the spatial organization of cAMP signaling complexes, represents a promising approach to enhance therapeutic specificity. Physical segregation of cAMP pools in distinct subcellular compartments allows for selective activation of different downstream effects [3].

Table 2: Currently Approved Therapeutics Targeting cAMP Signaling Pathways

| Drug Class | Representative Agents | Molecular Target | Therapeutic Applications |

|---|---|---|---|

| β-adrenergic agonists | Salbutamol, Formoterol | β₂-adrenergic receptors | Asthma, bronchodilation |

| β-adrenergic blockers | Propranolol, Timolol | β-adrenergic receptors | Arrhythmias, heart failure, glaucoma, migraine |

| PDE3 inhibitors | Milrinone, Cilostazol | Phosphodiesterase 3 | Acute heart failure, intermittent claudication |

| PDE4 inhibitors | Roflumilast, Apremilast | Phosphodiesterase 4 | COPD, psoriatic arthritis, atopic dermatitis |

| Adenylyl Cyclase Activators | Forskolin (research) | Adenylyl Cyclase | Research tool, potential for various indications |

Experimental Protocols and Methodologies

This section provides detailed methodologies for key experiments investigating cAMP signaling pathways, incorporating both traditional biochemical approaches and modern live-cell imaging techniques.

Cell-Based cAMP Detection Using ELISA

The following protocol adapts the ELISA method for quantitative cAMP measurement in cell cultures [2]:

Cell Preparation and Treatment: Plate cells in 24-well or 96-well plates at appropriate density and culture until 70-80% confluent. Serum-starve cells for 2-4 hours before experiment to reduce basal activity. Treat cells with experimental compounds (e.g., receptor agonists/antagonists) for predetermined time intervals. Include phosphodiesterase inhibitors (e.g., IBMX) in treatment buffer when measuring cumulative cAMP accumulation.

Cell Lysis and cAMP Extraction: Immediately after treatments, remove stimulation medium and lyse cells with 0.1M HCl or commercial lysis buffer containing protease and phosphodiesterase inhibitors. Alternatively, use ethanol-based extraction for improved recovery. Neutralize acidic lysates before assay to prevent interference with antibody binding.

cAMP ELISA Procedure: Acetylate samples and standards per kit manufacturer recommendations to improve detection sensitivity. Add samples and HRP-conjugated cAMP to antibody-coated wells, incubate 2-3 hours at room temperature with gentle shaking. Wash plates thoroughly to remove unbound components. Add tetramethylbenzidine (TMB) substrate solution, incubate 20-30 minutes until color development, then stop reaction with acid. Measure absorbance at 450nm using a multifunctional microplate reader within 30 minutes. Calculate cAMP concentrations using standard curve generated with known cAMP concentrations.

Live-Cell cAMP Monitoring Using FRET Biosensors

This protocol outlines real-time cAMP monitoring in living cells expressing FRET-based biosensors [1]:

Biosensor Expression: Transfect cells with plasmid encoding cAMP FRET biosensor (e.g., CEPAC, Epac-based sensors) using appropriate transfection method. Allow 24-48 hours for expression; may require fluorescence-activated cell sorting if stable lines not available. For simultaneous monitoring of multiple signaling pathways, co-transfect with spectrally distinct biosensors (e.g., red and green versions).

Image Acquisition: Plate transfected cells on glass-bottom dishes or plates suitable for microscopy. Acquire images using a confocal microscope or high-content imaging system equipped with appropriate lasers/filters for donor (e.g., CFP/mCerulean, Ex: 430-455nm) and acceptor (e.g., YFP/mCitrine, Ex: 500-520nm) fluorophores. Maintain cells at 37°C and 5% CO₂ during imaging. Set acquisition parameters to minimize photobleaching while ensuring sufficient signal-to-noise ratio.

Data Analysis and Quantification: Calculate FRET ratio (acceptor emission/donor emission) for each time point after background subtraction. Normalize data as F/F₀, where F₀ is baseline ratio before stimulation. Plot normalized ratios over time to visualize cAMP dynamics. For compartmentalized analysis, define regions of interest corresponding to specific subcellular locales (e.g., plasma membrane, cytosol, nucleus).

The following diagram illustrates the experimental workflow for FRET-based cAMP detection:

Figure 2: FRET-Based cAMP Detection Workflow. illustrates the experimental process from biosensor transfection to quantitative analysis of cAMP dynamics.

Conclusion and Future Perspectives

The cAMP signaling pathway continues to be a vibrant area of research with significant implications for basic science and therapeutic development. While the core components of this system have been established for decades, recent technological advances have revealed unprecedented complexity in its spatial and temporal organization. The development of FRET-based reporters and high-resolution imaging techniques has demonstrated that compartmentalized cAMP signaling allows for specificity in downstream cellular responses, explaining how a universal second messenger can regulate diverse physiological processes [3].

Future research directions will likely focus on leveraging this spatial organization for therapeutic gain. The development of compartment-specific modulators that target distinct pools of cAMP signaling represents a promising approach to enhance drug efficacy while minimizing side effects. Additionally, the continued exploration of PKA-independent effectors like EPAC offers opportunities for more selective intervention in specific disease processes [3]. As our understanding of cAMP signaling networks deepens, particularly through advanced biosensors and systems biology approaches, we can anticipate novel therapeutic strategies that target this fundamental pathway with unprecedented precision.

Table 3: Emerging Research Areas in cAMP Signaling

| Research Focus | Current Challenges | Potential Applications |

|---|---|---|

| Compartmentalized cAMP Signaling | Understanding molecular determinants of signaling microdomains | Tissue-specific drugs with reduced systemic side effects |

| EPAC-Targeted Therapeutics | Developing isoform-specific modulators | Inflammatory diseases, cardiac conditions, metabolic disorders |

| Dual-specificity PDE Inhibitors | Balancing efficacy with toxicity profiles | Multifactorial diseases with complex pathophysiology |

| Circadian Regulation of cAMP | Elucidating temporal control mechanisms | Chronotherapeutic approaches for optimized treatment timing |

| Single-cell cAMP Dynamics | Technical limitations in resolution and throughput | Understanding cellular heterogeneity in disease states |

References

Core Concepts of the Purinergic Signaling System

The purinergic signaling system is a fundamental pathway for extracellular communication, utilizing nucleotides and nucleosides like ATP, ADP, AMP, and adenosine as messenger molecules [1]. When released into the extracellular space, these molecules activate specific families of purinergic receptors on the cell surface to elicit a wide range of physiological responses [1].

- Receptor Families: The nineteen purinergic receptors are divided into three families [1].

- P2X Receptors: Ligand-gated ion channels activated primarily by ATP.

- P2Y Receptors: G-protein-coupled receptors (GPCRs) activated by nucleotides like ATP, ADP, UTP, and others.

- P1 Receptors: GPCRs activated by adenosine.

- The ATP Hydrolysis Cascade: A central feature of this system. Extracellular ATP can be sequentially hydrolyzed by ectonucleotidases [2] [3].

- ATP → ADP → AMP → Adenosine

- This cascade is critical because ATP and its final product, adenosine, often have antagonistic effects, providing a mechanism for homeostatic regulation [4]. For example, while ATP can promote immune activation, adenosine is generally immunosuppressive.

The diagram below illustrates this core pathway and its impact on the tumor microenvironment.

Core purinergic pathway and tumor microenvironment impact [2] [1] [3].

Quantitative Data in Physiological and Pathological States

Accurate measurement is crucial, as methodological differences cause reported plasma ATP levels to vary from 20 nM to 10,000 nM [1]. The following table summarizes measurements from an optimized HPLC method in healthy and diseased states.

| Compound | Healthy Adults (nM) | Critically Ill Patients (nM) | PitNET Patients (Post-Resection) |

|---|---|---|---|

| ATP | 33 ± 20 [5] [1] | ~200 (6x higher) [5] [1] | Significantly increased [3] |

| ADP | 90 ± 45 [5] [1] | Information Not Specified | Information Not Specified |

| AMP | 100 ± 55 [5] [1] | Information Not Specified | No significant change in hydrolysis [3] |

| Adenosine | 81 ± 51 [5] [1] | Information Not Specified | Information Not Specified |

Key Factors Influencing Measurements:

- Anticoagulant Choice: ATP levels were nearly 8 times higher in EDTA plasma compared to heparin plasma. Adenosine was entirely absent in EDTA plasma [5] [1].

- Sample Handling: Rapid chilling of blood samples is essential. If EDTA blood is not immediately chilled, ATP, ADP, and AMP levels continue to rise [1].

Experimental Protocol: HPLC-Based Measurement of Plasma Adenylates

This detailed protocol ensures accurate determination of ATP, ADP, AMP, and adenosine levels in human blood, based on an optimized HPLC method with fluorescence detection [5] [1].

Key Steps Summary:

- Blood Collection & Chilling: Draw blood into pre-chilled lithium heparin tubes and immediately place in an ice bath.

- Plasma Preparation: Use differential centrifugation to obtain platelet-free plasma.

- Sample Stabilization: Precipitate proteins with Perchloric Acid (PCA).

- Derivatization: Convert nucleotides/nucleosides to fluorescent etheno-derivatives.

- HPLC Analysis: Separate and quantify compounds via fluorescence.

The workflow for plasma preparation and stabilization is detailed below.

Plasma sample preparation workflow [1].

Detailed Methodology:

Plasma Collection and Protein Precipitation

- Materials: Lithium heparin vacutainer tubes, perchloric acid (PCA), AMPCP (internal standard).

- Procedure:

- Draw blood into pre-chilled lithium heparin tubes and chill in an ice bath for ≥10 minutes [1].

- Centrifuge aliquots for 10 min at 400 × g and 0°C. Discard the pellet [1].

- Centrifuge the supernatant again for 5 min at 2,300 × g and 0°C to remove remaining platelets. Collect the plasma [1].

- Mix plasma 1:20 with PCA (400 mM final concentration) to denature nucleotidases. Samples can be stored at ≤ -20°C at this stage [1].

- For analysis, thaw samples on ice, add AMPCP (250 nM final concentration), and centrifuge for 10 min at 16,000 × g and 0°C to precipitate proteins [1].

- Transfer supernatant, neutralize with K₂HPO₄ (400 mM), and centrifuge again for 10 min at 16,000 × g and 0°C to remove insoluble precipitates [1].

Etheno-Derivatization and Delipidation

- Principle: ATP, ADP, AMP, and adenosine are converted into fluorescent 1,N6-etheno derivatives by reaction with chloroacetaldehyde [5].

- Procedure:

HPLC Analysis and Detection

- Separation: Use a reversed-phase C18 column with a compatible mobile phase (e.g., a methanol/phosphate buffer gradient with ion-pairing reagents like tetrabutylammonium bisulfate) [5].

- Detection: Quantify the separated etheno-derivatives using a fluorescence detector (excitation ~230 nm, emission ~420 nm) [5].

Research and Therapeutic Implications

Dysregulated purinergic signaling is a hallmark of numerous diseases, making its components attractive therapeutic targets.

- Cancer: The P2X7 receptor is highly expressed in glioma and GBM. Its antagonism has shown potent tumour-killing effects, even surpassing first-line therapy temozolomide in some models [2]. Ectonucleotidases CD39 and CD73 are overexpressed in GBM, contributing to an immunosuppressive TME and shorter patient survival [2].

- Shock Wave Therapy (SWT): The regenerative effects of SWT are mediated by ATP release and subsequent activation of P2X4 and P2Y2 receptors, which drive cellular proliferation and activation of the Erk1/2 MAPK pathway [6].

- Chronic Inflammation: In patients after pituitary tumor (PitNET) resection, dysregulated purinergic signaling—marked by high extracellular ATP and altered ectonucleotidase activity—sustains chronic inflammation and oxidative imbalance, potentially contributing to poor long-term prognosis [3].

References

- 1. Optimized HPLC method to elucidate the complex purinergic ... [pmc.ncbi.nlm.nih.gov]

- 2. A step-by-step protocol based on data mining to explore ... [pmc.ncbi.nlm.nih.gov]

- 3. Dysregulation of Purinergic Signaling Sustains Chronic ... [mdpi.com]

- 4. Purinergic signalling in neuron–glia interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimized HPLC method to elucidate the complex purinergic ... [link.springer.com]

- 6. Purinergic receptors play a key role in shock wave-induced ... [nature.com]

Adenosine Monophosphate in Neurological Development: Molecular Mechanisms, Signaling Pathways, and Therapeutic Implications

Introduction to Adenosine Monophosphate in Neural Systems

This compound (AMP) occupies a crucial position within the complex landscape of neurological development and function, serving both as a fundamental component of cellular energy metabolism and as a precursor to powerful neuromodulatory molecules. This purine nucleoside derivative exists within intricate biochemical networks that connect energy homeostasis with sophisticated signaling systems throughout the central nervous system. The concentration of AMP within neural cells fluctuates dynamically in response to brain activity, reflecting the balance between adenosine triphosphate (ATP) consumption and regeneration cycles that occur continuously within the brain's complex cellular ecosystem.

The significance of AMP extends beyond its role as an energy metabolism intermediate, as it serves as the precursor to adenosine, an endogenous neuromodulator with profound effects on neural development, synaptic plasticity, and overall brain function. Through its conversion to adenosine and the subsequent activation of specific G protein-coupled receptors, AMP indirectly influences diverse neurological processes ranging from neural circuit formation to higher-order cognitive functions. Recent research has illuminated how dysregulation within these purinergic signaling pathways contributes to various neurodevelopmental disorders, positioning the AMP-adenosine axis as a promising target for therapeutic intervention in conditions such as attention deficit hyperactivity disorder (ADHD) and other neurological conditions affecting cognitive development and function.

Molecular Foundations: AMP, ATP, and Adenosine

Structural Relationships and Biochemical Interconversions

The purine-based molecules AMP, ATP, and adenosine form an interconnected biochemical triad that plays indispensable roles in neural energy metabolism and signaling:

- Adenosine triphosphate (ATP) serves as the primary energy currency of neural cells, with astrocytes maintaining millimolar concentrations (approximately 3-10 mM) to fuel diverse cellular processes. ATP is regenerated continuously from ADP and AMP through glycolytic substrate level phosphorylation and mitochondrial oxidative phosphorylation. [1]

- This compound (AMP) accumulates during energy-consuming reactions as ATP is hydrolyzed, with cellular AMP levels rising significantly during metabolic stress. AMP can be further metabolized to adenosine through the action of 5'-nucleotidases or phosphorylated back to ADP through adenylate kinase activity. [1]

- Adenosine is produced through the enzymatic catabolism of ATP via ectonucleotidases that sequentially convert ATP to ADP to AMP to adenosine. Under physiological conditions, extracellular adenosine concentrations range from 20-300 nM, but can rise to approximately 10-30 μM during metabolic stress, hypoxia, or heightened neuronal activity. [2]

Table 1: Key Purine Molecules in Neural Energy Metabolism and Signaling

| Molecule | Primary Neural Role | Typical Cellular Concentration | Signaling Function |

|---|---|---|---|

| ATP | Main energy currency | 3-10 mM (astrocytes) [1] | Fast excitatory neurotransmission [2] |

| AMP | Metabolic intermediate | Low (increases during energy consumption) [1] | Precursor to adenosine |

| Adenosine | Neuromodulator | 20-300 nM (physiological), up to 30 μM (stress) [2] | Activates adenosine receptors |

Metabolic Pathways and Regulation

The interconversion of these purine molecules forms critical metabolic nodes in neural energy homeostasis. ATP consumption produces ADP and AMP through various enzymatic reactions, with the adenylate kinase reaction (2ADP ATP + AMP) playing a particularly important role in maintaining energy equilibrium in neural cells. When ATP demand exceeds regeneration capacity, AMP accumulation serves as both a metabolic signal and precursor pool for adenosine production. This adenosine can then be released into the extracellular space, where it functions as a "retaliatory metabolite" that modulates neural activity to match metabolic capacity. [2]

The regeneration of ATP from AMP occurs through both glycolytic and oxidative phosphorylation pathways, with astrocytes demonstrating remarkable metabolic flexibility in their ability to utilize different energy substrates to maintain ATP levels. This metabolic plasticity is essential for supporting the diverse energy-demanding functions of astrocytes, including glutamate recycling, potassium buffering, and maintenance of ion gradients. [1]

Adenosine Receptor Signaling in Neural Cells

Receptor Subtypes and Distribution

Adenosine exerts its neuromodulatory effects through four known G protein-coupled receptor subtypes (A₁, A₂A, A₂B, and A₃) that are differentially expressed throughout the nervous system and exhibit distinct pharmacological profiles: [2]

Table 2: Adenosine Receptor Subtypes in the Nervous System

| Receptor | G Protein Coupling | Primary Neural Expression | Adenosine Affinity | Key Functions |

|---|---|---|---|---|

| A₁ | Gᵢ/o | Cortex, cerebellum, hippocampus [2] | High (nM range) [2] | Neuronal inhibition, neuroprotection |

| A₂A | Gₛ/Gₒₗf | Striatum, nucleus accumbens, olfactory tubercles [2] | High (nM range) [2] | Modulates dopamine signaling, motor control |

| A₂B | Gₛ | Blood vessels, astrocytes [3] [2] | Low (μM range) [2] | Astrocyte metabolic activation, neurovascular coupling |

| A₃ | Gᵢ/o | Various brain regions at low levels [2] | Species-dependent (nM-μM) [2] | Modulatory role in inflammation |

Intracellular Signaling Cascades

The activation of adenosine receptors triggers distinct intracellular signaling pathways that mediate their diverse neurological effects:

- A₁ and A₃ receptor signaling: Through their coupling to Gᵢ/o proteins, A₁ and A₃ receptor activation inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels and protein kinase A (PKA) activity. Additionally, Gβγ subunits released from these receptors can activate phospholipase C (PLC), increasing inositol 1,4,5-trisphosphate (IP₃) and intracellular Ca²⁺ levels, which stimulates protein kinase C (PKC) and other calcium-binding proteins. [2]

- A₂A and A₂B receptor signaling: These Gₛ-coupled receptors activate adenylyl cyclase upon adenosine binding, increasing intracellular cAMP levels and activating PKA and downstream effectors including the cAMP response element-binding protein (CREB). In astrocytes, A₂B receptors are particularly important for recruiting the cAMP-PKA signaling pathway in response to neuronal activity. [3] [2]

The following diagram illustrates the core adenosine-mediated signaling pathway that activates astrocyte metabolism in response to neuronal activity:

Figure 1: Adenosine-Mediated Metabolic Activation of Astrocytes. Neuronal activity triggers ATP release, which is converted to adenosine that activates astrocytic A₂B receptors, leading to enhanced glucose metabolism and lactate release for neuronal energy support. [3]

Neurological Development and Functional Implications

Adenosine Signaling in Neurodevelopmental Disorders

Emerging evidence indicates that dysregulation of adenosine signaling contributes to the pathophysiology of attention deficit hyperactivity disorder (ADHD). Genetic studies have identified significant associations between polymorphisms in the ADORA2A gene (encoding the adenosine A₂A receptor) and ADHD traits. The Swedish Child and Adolescent Twin Study found that specific single nucleotide polymorphisms (SNPs) within ADORA2A, particularly rs35320474, remained significantly associated with ADHD traits even after stringent correction for multiple comparisons. Similarly, a study of Korean children with ADHD reported that the rs5751876 TC genotype at the ADORA2A locus was linked to a reduced risk of ADHD. [4]

The interaction between adenosine and dopamine systems represents a key mechanism through which adenosine signaling may influence ADHD-related symptoms. Adenosine A₁ receptors form heteromeric complexes with dopamine D₁ receptors in the striatum, where adenosine binding reduces cAMP production and protein kinase A activity, ultimately suppressing dopaminergic signaling through D₁ receptors. This adenosine-dopamine crosstalk is particularly prominent in striatal neurons, where these receptors jointly regulate PKA activity essential for proper striatal function and motor control. Individuals with ADHD exhibit lower dopamine receptor density in specific brain regions, suggesting a reduced capacity for dopamine to exert its effects, which may be modulated by adenosine signaling pathways. [4]

Astrocyte-Neuron Metabolic Coupling

Adenosine plays a pivotal role in the metabolic coordination between astrocytes and neurons, a process essential for supporting synaptic function, especially during periods of high energy demand. Recent research has identified adenosine acting on astrocytic A₂B receptors as a key mechanism for neuronal activity-dependent metabolic activation of astrocytes. When neurons fire, they release ATP that is rapidly converted to adenosine in the extracellular space. This adenosine then activates A₂B receptors on astrocytes, recruiting the cAMP-PKA signaling pathway and leading to rapid activation of astrocyte glucose metabolism and lactate release. [3]

This adenosine-mediated metabolic signaling is essential for maintaining synaptic function and plasticity, particularly under conditions of high energy demand or reduced energy supply. Experimental mouse models with conditional deletion of the A₂B receptor gene in astrocytes show significant impairments in synaptic plasticity in the hippocampus, severely compromised recognition memory, and disrupted sleep patterns. These findings position the adenosine A₂B receptor as an astrocytic sensor of neuronal activity that helps tune brain energy metabolism to support fundamental neural functions. [3]

Cross-Talk with Other Neurotransmitter Systems

Adenosine signaling interacts with multiple neurotransmitter pathways beyond the dopamine system to regulate neural circuit development and function:

- Adenosine and norepinephrine: Adenosine receptors, particularly the A₁ subtype, inhibit norepinephrine release in specific neural circuits. Studies using rabbit hippocampal slices have demonstrated that electrical stimulation-induced overflow of norepinephrine is inhibited by both α₂-autoreceptors and adenosine A₁ receptors. Additional research on rat cortical slices found that ATP and ADP inhibit norepinephrine release within a specific concentration range. [4]

- Adenosine and acetylcholine: Adenosine A₁ and A₂A receptors influence the release of acetylcholine, which plays vital roles in regulating cognitive functions such as attention. Adenosine can reduce acetylcholine release in hippocampal and cortical synaptosomes via A₁ receptors, while A₂A receptor activation increases acetylcholine release in the hippocampus. Children with ADHD often exhibit disruption in the regulatory function of acetylcholine, potentially contributing to difficulties in learning, memory, and executive functions. [4]

- Adenosine and GABA: Adenosine, acting through A₁ and high-affinity A₂A receptors, influences GABA release in the brain. Although the involvement of GABA in ADHD is not as extensively studied as dopamine and norepinephrine, evidence suggests it may exert indirect effects on the disorder through its role in modulating neuronal excitability. [4]

Experimental Approaches and Research Methodologies

Techniques for Studying Adenosine Signaling

Research into AMP and adenosine signaling in neurological contexts employs a diverse array of experimental approaches:

- Genetic and genomic approaches: Single nucleotide polymorphism analysis of adenosine receptor genes in human populations (e.g., ADORA2A in ADHD studies [4]); conditional gene deletion in animal models (e.g., astrocyte-specific Adora2b knockout mice [3]); single-cell RNA sequencing to determine cell-type-specific receptor expression patterns. [3]

- Genetically encoded sensors: Fluorescent cAMP sensors (Epac-SH187) to monitor intracellular cAMP dynamics [3]; PKA activity sensors (AKAR4) to record kinase activation [3]; ATP sensors to visualize ATP distribution and dynamics in living cells [1]; glucose sensors (FLIP12glu-700μΔ6) to monitor glucose consumption; NADH-NAD+ redox state sensors (Peredox) to measure glycolytic rate. [3]

- Metabolic imaging and analysis: Enzymatic microelectrode biosensors to measure lactate release in acute brain slices [3]; spatial quantitative metabolomics using MALDI-MSI with ¹³C-labeled internal standards for absolute quantification of metabolites [5]; quantitative PCR to measure gene expression of neurotrophic factors (BDNF, NGF) in specific brain regions. [6]

Table 3: Key Experimental Methods for Studying Adenosine Signaling in Neural Systems

| Method Category | Specific Techniques | Key Applications | Technical Considerations |

|---|---|---|---|

| Molecular Biology | qPCR, SNP analysis, scRNA-seq | Gene expression profiling, genetic associations | Requires careful normalization, large sample sizes for genetic studies |

| Live-cell Imaging | Genetically encoded sensors (cAMP, ATP, glucose) | Real-time monitoring of metabolic and signaling dynamics | Sensor specificity and calibration critical |

| Metabolic Analysis | Lactate biosensors, spatial metabolomics, HPLC | Metabolic flux measurements, spatial metabolite distribution | Matrix effects in MSI require internal standards [5] |

| Pharmacological Studies | Receptor agonists/antagonists, channel modulators | Pathway dissection, therapeutic potential | Specificity issues require multiple complementary compounds |

Protocol for Investigating Adenosine-Mediated Metabolic Coupling

Based on current literature, the following experimental workflow exemplifies a comprehensive approach to studying adenosine-mediated metabolic coupling between neurons and astrocytes:

- Preparation of acute brain slices (300-400 μm thickness) from relevant brain regions (e.g., hippocampal CA1 area) using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF) saturated with 95% O₂/5% CO₂.

- Genetic manipulation using adeno-associated viral vectors (AAV5-Gfap-iCre-mCherry) to achieve cell-type-specific receptor deletion or expression in astrocytes. [3]

- Stimulation of neuronal pathways (e.g., Schaffer collateral fibers in hippocampal slices) using electrical field stimulation while monitoring astrocytic responses.

- Real-time metabolic monitoring using expressed sensors for cAMP (Epac-SH187), PKA activity (AKAR4), or glucose (FLIP12glu-700μΔ6) combined with pharmacological tools including:

- Lactate release measurement using enzymatic microelectrode biosensors positioned in the slice to quantify extracellular lactate dynamics. [3]

- Metabolic profiling using spatial quantitative metabolomics with ¹³C-labeled yeast extracts as internal standards for absolute quantification of metabolic changes. [5]

Therapeutic Implications and Future Directions

Adenosine-Targeting Strategies for Neurological Disorders

The adenosine signaling system presents multiple potential therapeutic targets for neurodevelopmental and neurological disorders:

- A₂A receptor modulators represent promising candidates for ADHD treatment, given the strong genetic association between ADORA2A polymorphisms and ADHD traits. Both agonists and antagonists might be beneficial depending on the specific circuit targeted and the nature of the dopamine signaling dysfunction. [4]

- A₂B receptor agonists could potentially enhance astrocyte metabolic support for neurons in conditions characterized by energy deficits or cognitive impairment. The demonstration that adenosine acting through A₂B receptors coordinates brain metabolism and function suggests that selective agonists might improve synaptic function and cognition in neurodevelopmental disorders. [3]

- Combination approaches targeting both adenosine and dopamine systems might yield synergistic effects for disorders like ADHD, leveraging the known interactions between A₂A-D₂ and A₁-D₁ receptor heteromers in striatal circuits. [4]

Methodological Advances and Personalized Medicine

Future research directions include:

- Advanced metabolomic approaches: The development of improved quantitative MSI workflows based on isotopically ¹³C-labeled yeast extracts as internal standards enables absolute quantification of over 200 metabolic features, greatly enhancing reliability and interpretive strength for studying brain metabolism in neurological disorders. [5]

- Computational drug discovery: Machine learning frameworks like MetaAMPK, which utilize meta-learners with bidirectional long-short-term memory and convolutional neural networks, can improve prediction of compounds targeting purine-related signaling pathways. Such approaches achieve high accuracy (0.96 AUC) in predicting AMPK activators, potentially accelerating discovery of novel neurometabolic therapeutics. [7]

- Drug repurposing strategies: Computational approaches, 'omic' studies, drug databases, and electronic medical records help identify candidate therapies that indirectly modulate adenosine signaling. For example, bumetanide has been nominated as a repurposable agent for Alzheimer's disease based on transcriptomic studies. [8]

The following diagram illustrates the therapeutic targeting of adenosine signaling in neurological disorders:

Figure 2: Therapeutic Targeting of Adenosine Signaling in Neurological Disorders. Different adenosine receptor subtypes represent distinct therapeutic targets for restoring neurological function through neuroprotection, dopamine signaling balance, and enhanced metabolic support. [4] [3] [2]

Conclusion

The role of this compound in neurological development extends far beyond its fundamental position in cellular energy metabolism, encompassing sophisticated signaling pathways that coordinate neural circuit development, refine synaptic function, and integrate brain metabolism with cognitive processes. Through its conversion to adenosine and subsequent activation of specific receptor subtypes, AMP participates in crucial neuromodulatory processes that influence attention, memory, executive function, and overall brain homeostasis.

References

- 1. ATP Metabolism of Astrocytes: Consumption, Regeneration ... [link.springer.com]

- 2. Adenosine Receptors in Neuroinflammation and ... [mdpi.com]

- 3. Adenosine signalling to astrocytes coordinates brain ... [nature.com]

- 4. Role of adenosine in the pathophysiology and treatment of ... [pmc.ncbi.nlm.nih.gov]

- 5. Spatial quantitative metabolomics enables identification of ... [nature.com]

- 6. Modulation of Brain-derived Neurotrophic Factor and Nerve... [journals.lww.com]

- 7. MetaAMPK: Accurate Prediction of Adenosine ... [pmc.ncbi.nlm.nih.gov]

- 8. Drug repurposing for Alzheimer's disease and other ... [nature.com]

Core Ectoenzymes in AMP and Nucleotide Degradation

The degradation of extracellular adenine nucleotides is a sequential process catalyzed by specific membrane-bound or extracellular enzymes. The table below outlines the key ectoenzymes involved.

| Enzyme Name | Common CD Marker | Reaction Catalyzed | Primary Product | Significance / Role |

|---|---|---|---|---|

| Ecto-nucleoside triphosphate diphosphohydrolase 1 | CD39 | ATP → ADP → AMP | AMP | Initiates ATP/ADP inactivation; regulates P2 receptor signaling; anti-thrombotic & anti-inflammatory [1] [2] |

| Ecto-5'-nucleotidase | CD73 | AMP → Adenosine | Adenosine | Key producer of immunosuppressive adenosine; regulates P1 receptor signaling; critical in cancer, CAVD, & inflammation [1] [2] [3] |

| Ecto-adenosine deaminase | - | Adenosine → Inosine | Inosine | Terminates adenosine signaling; associated with CD26; increased activity linked to pro-stenotic milieu in CAVD [1] |

| Alkaline Phosphatase (ALP) | - | Nucleotide dephosphorylation (e.g., ATP/ADP/AMP → Adenosine) | Adenosine | Promotes tissue mineralization; involved in pathological calcification in CAVD [1] |

| Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 | CD203a | Hydrolyzes NAD+ & ADP-ribose to AMP | AMP | Part of an alternative pathway for adenosine production from NAD+, independent of CD39 [3] |

| CD38 | CD38 | NAD+ → ADP-ribose (ADPR) / cyclic ADP-ribose (cADPR) | ADPR / cADPR | Initiates the alternative pathway for adenosine production from NAD+; has immunomodulatory roles [3] |

Alternative Degradation Pathway

Beyond the canonical ATP→ADP→AMP→Adenosine pathway, an alternative pathway starts with NAD+ as the initial substrate. This pathway can be significant in specific contexts, such as the tumor microenvironment [3].

Alternative Adenosine Production Pathway from NAD+

Experimental Protocols for Ectoenzyme Activity

To study these pathways in a research setting, here are detailed methodologies for key experiments.

Determining Surface Ecto-enzyme Activities on Tissue Leaflets

This intact-tissue assay measures enzymatic flux on different surfaces (e.g., aortic vs. ventricular sides of a valve).

- 1. Tissue Preparation: Dissect human tissue leaflets (e.g., aortic valves), weigh them, and wash in HBSS. Divide into sections of defined area (e.g., 0.2 cm²) [1].

- 2. Surface-Specific Incubation: Clamp an intact leaflet fragment to seal a hole (e.g., 0.5 cm diameter) in a multi-well plate bottom, exposing only one surface to the incubation medium [1].

- 3. Reaction Setup: Add incubation medium (e.g., HBSS) containing the substrate (e.g., 50 µM ATP, AMP, or adenosine) to the well. To study the full pathway to adenosine, include an adenosine deaminase inhibitor (e.g., 5 µM EHNA) during ATP and AMP incubations [1].

- 4. Sampling & Analysis: Collect incubation medium at multiple time points (e.g., 0, 5, 15, 30 minutes). Analyze the metabolites (e.g., ATP, ADP, AMP, Adenosine, Inosine) using techniques like High-Performance Liquid Chromatography (HPLC). Calculate degradation rates (e.g., nmol/min/cm²) [1] [3].

Analyzing Ectoenzyme Activity in Cell Models using HPLC

This method is suitable for cultured cells, such as the human Jurkat T-cell line.

- 1. Cell Culture & Treatment: Culture cells under study. Optionally, activate cells (e.g., with PMA) to modulate ectoenzyme expression [3].

- 2. Incubation with Substrate: Wash cells and incubate with the substrate of interest (e.g., NAD+, ATP, or ADP-ribose) in an appropriate buffer [3].

- 3. Reaction Termination & Sample Prep: At defined time points, centrifuge the cell suspension to obtain a protein-free supernatant [3].

- 4. Metabolite Separation & Quantification: Inject the supernatant into an HPLC system. Identify and quantify substrates and their degradation products (e.g., NAD+, ADPR, AMP, Adenosine) based on their unique retention times and by comparison to known standards [3].

Functional Assessment of Adenosine's Effects *In Vivo*

To test the functional outcome of modulating these pathways, in vivo models can be used.

- 1. Model Selection: Use a relevant disease model (e.g., a mouse model of Calcific Aortic Valve Disease - CAVD) [1].

- 2. Enzymatic Modulation: Treat experimental groups with pharmacological agents. For example, to augment adenosine levels, administer an adenosine deaminase inhibitor (e.g., deoxycoformycin) [1].

- 3. Outcome Analysis: After a treatment period, assess disease-relevant endpoints. In the CAVD model, this included measuring aortic valve thickness and analyzing markers of calcification to confirm the adenosine-dependent pathway's role [1].

Biological and Clinical Implications

Understanding these pathways is vital as they are implicated in several key biological and pathological processes.

- Immunity and Inflammation: The conversion of pro-inflammatory ATP to immunosuppressive adenosine is a critical regulatory circuit. CD73-derived adenosine suppresses immune cell activity, and this pathway is a key checkpoint targeted by cancers to evade immune surveillance [2] [3].

- Cardiovascular Disease: In Calcific Aortic Valve Disease (CAVD), spatial changes in ectoenzyme activities are observed. The aortic side of stenotic valves shows decreased AMP hydrolysis (lower adenosine production) and increased adenosine deamination, creating a pro-stenotic and pro-calcific milieu. Alkaline phosphatase activity also contributes to pathological mineralization [1].

- Neuromodulation: In the central nervous system, astrocytes contribute to extracellular adenosine accumulation via multiple mechanisms, including ENT2-mediated adenosine release and ectoenzymatic breakdown of released ATP [4].

References

- 1. Nucleotide ecto-enzyme metabolic pattern and spatial ... [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Editorial: Adenine nucleotides in immunity and inflammation [frontiersin.org]

- 3. A CD38/CD203a/CD73 ectoenzymatic pathway ... [pmc.ncbi.nlm.nih.gov]

- 4. Full paper Different mechanisms of extracellular adenosine ... [sciencedirect.com]

AMP allosteric enzyme activation mechanisms

Structural Composition of AMPK

AMPK is a heterotrimeric complex composed of:

- A catalytic α-subunit: Contains the kinase domain and an auto-inhibitory domain (AID). Phosphorylation at Threonine 172 (Thr-172) within its activation loop is essential for activity [1].

- A scaffolding β-subunit: Contains a carbohydrate-binding module (CBM) and is subject to myristoylation and phosphorylation (e.g., at Ser108), which influence activation [1] [2].

- A regulatory γ-subunit: Contains four cystathionine-β-synthase (CBS) repeats that form four potential binding sites (sites 1-4) for adenine nucleotides (AMP, ADP, ATP) [3] [1].

Mechanisms of Allosteric Activation by AMP

AMP binding to the γ-subunit activates AMPK through three complementary mechanisms, summarized in the table below.

Table 1: Three Mechanisms of AMPK Activation by AMP

| Mechanism | Functional Consequence | Key Structural Determinants |

|---|---|---|

| 1. Allosteric Activation | Directly increases kinase activity ~5-fold [1]. | AMP binding at Site 1 triggers conformational changes, releasing the α-AID from the kinase domain [1]. The α-RIM (Regulatory subunit-Interacting Motif) wraps around the bound nucleotide [1]. |

| 2. Promotion of Phosphorylation | Enhances phosphorylation of Thr-172 by upstream kinases (LKB1/CaMKKβ) [3] [1]. | AMP binding, particularly at Site 3, induces conformational changes. This process is dependent on N-terminal myristoylation of the β-subunit [1] [4]. |

| 3. Protection from Dephosphorylation | Inhibits dephosphorylation of pThr-172 by protein phosphatases (PP2C, PP2A), sustaining AMPK activity [3] [1] [2]. | A conformational change induced by AMP binding makes the pThr-172 site less accessible to phosphatases [2]. |

The following diagram illustrates the integrated process of AMPK activation by energy stress.

Integrated AMPK activation pathway via AMP and upstream regulation.

AMP vs. ADP: A Comparative Analysis

While both AMP and ADP can bind to the γ-subunit and promote Thr172 phosphorylation and protection, AMP is considered the primary physiological activator [3]. Key distinctions are outlined below.

Table 2: AMP vs. ADP in AMPK Activation

| Feature | AMP | ADP |

|---|---|---|

| Allosteric Activation | Yes, direct allosteric activator [3]. | Yes, but only modest and at physiologically high Mg.ATP²⁻ concentrations [3]. |

| Promotion of Phosphorylation | Yes [3] [1]. | Yes [3]. |

| Protection from Dephosphorylation | Yes [3] [2]. | Yes [3] [2]. |